molecular formula C7H14ClNO2 B2710992 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride CAS No. 2416231-25-7

4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride

Cat. No.: B2710992
CAS No.: 2416231-25-7
M. Wt: 179.64
InChI Key: JIZYKBTUTOKBSL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-oxabicyclo[311]heptan-4-ol;hydrochloride is a bicyclic compound with a unique structure that includes an aminomethyl group and an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride typically involves a series of organic reactions starting from readily available precursors. One common method involves the cycloaddition reaction, where a suitable diene and dienophile react to form the bicyclic structure. The aminomethyl group can be introduced through subsequent functionalization steps, such as reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce a primary amine.

Scientific Research Applications

4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions, while the bicyclic structure provides rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in functional groups.

    Bicyclo[3.1.1]heptan-3-ol: Another bicyclic compound with different substituents.

Uniqueness

4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride is unique due to its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-3-7(9)4-10-6-1-5(7)2-6;/h5-6,9H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFRQKDZOWOEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1OCC2(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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